molecular formula C16H13N3OS2 B14972801 4-(methylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

4-(methylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Cat. No.: B14972801
M. Wt: 327.4 g/mol
InChI Key: QVRPCZIDTUCURD-UHFFFAOYSA-N
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Description

4-(METHYLSULFANYL)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a methylsulfanyl group and a pyridinyl-thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHYLSULFANYL)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: Starting with a pyridine derivative, the thiazole ring is formed through a cyclization reaction involving a thiourea derivative under acidic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using methylthiol as the nucleophile.

    Formation of the Benzamide Core: The final step involves the coupling of the thiazole-pyridine intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(METHYLSULFANYL)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyridine or thiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyridine or thiazole derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

4-(METHYLSULFANYL)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Catalysis: It can be used as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.

Mechanism of Action

The mechanism of action of 4-(METHYLSULFANYL)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    4-(METHYLSULFINYL)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE: An oxidized derivative with a sulfinyl group.

    4-(METHYLSULFONYL)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE: An oxidized derivative with a sulfonyl group.

    4-(METHYLTHIO)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE: A similar compound with a methylthio group instead of a methylsulfanyl group.

Uniqueness

4-(METHYLSULFANYL)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H13N3OS2

Molecular Weight

327.4 g/mol

IUPAC Name

4-methylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C16H13N3OS2/c1-21-13-4-2-12(3-5-13)15(20)19-16-18-14(10-22-16)11-6-8-17-9-7-11/h2-10H,1H3,(H,18,19,20)

InChI Key

QVRPCZIDTUCURD-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3

Origin of Product

United States

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